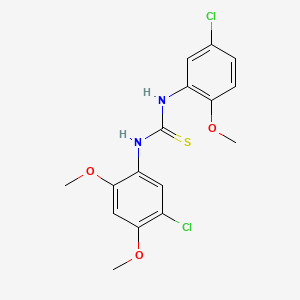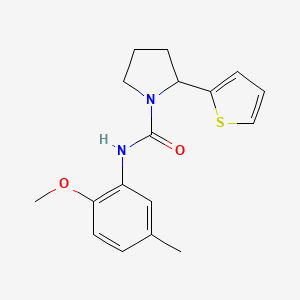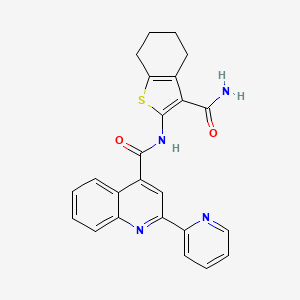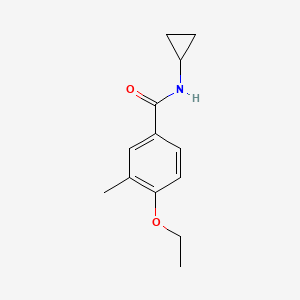![molecular formula C15H11ClN2S2 B4630142 5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine
描述
5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of a chlorophenyl group and a prop-2-enylsulfanyl group attached to the thieno[2,3-d]pyrimidine ring system contributes to its distinct reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors
The prop-2-enylsulfanyl group can be introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity .
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Used in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell cycle arrest .
相似化合物的比较
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Known for their anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with diverse biological activities
Uniqueness
5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine is unique due to the specific combination of functional groups attached to the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
属性
IUPAC Name |
5-(4-chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-2-7-19-14-13-12(8-20-15(13)18-9-17-14)10-3-5-11(16)6-4-10/h2-6,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVGUKDNPLCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)
![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![Methyl 2-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-({[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B4630143.png)
![1-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-2-{[4-METHYL-5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE](/img/structure/B4630148.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B4630160.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)
